cis-Fecapentaene 12

CAS No.: 89300-15-2

Cat. No.: VC17142648

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89300-15-2 |

|---|---|

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

| Standard InChI | InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11- |

| Standard InChI Key | CQBOBCAMYWRTNO-UVIJKZMISA-N |

| Isomeric SMILES | CC/C=C\C=C/C=C\C=C/C=C\OCC(CO)O |

| Canonical SMILES | CCC=CC=CC=CC=CC=COCC(CO)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

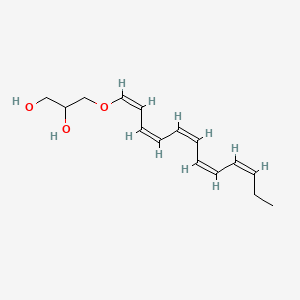

cis-Fecapentaene-12 is a lipid-derived polyene with the systematic name cis,cis-2,13-pentadecadiene. Its molecular formula is C₁₅H₂₈, corresponding to a molecular weight of 208.38 g/mol . The structure comprises a 15-carbon chain with five conjugated double bonds in a cis configuration, terminated by a glycerol moiety (Fig. 1) . This conjugated system is critical for its mutagenic activity, as reduction in double-bond count diminishes biological potency .

Table 1: Key Chemical Properties of cis-Fecapentaene-12

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol |

| Double Bonds | 5 (conjugated, cis configuration) |

| Functional Groups | Enol ether, glycerol terminus |

| Solubility | Lipophilic |

Synthesis and Stability

FP-12 is synthesized anaerobically by Bacteroides species (B. fragilis, B. ovatus) via hydrolysis of plasmalopentaene precursors in the presence of bile acids . Synthetic routes involve Wittig reactions to construct the conjugated system, followed by stereoselective reduction to achieve the cis geometry . The compound is highly unstable under aerobic conditions, decomposing into non-mutagenic aldehydes and ketones .

Mechanisms of Genotoxicity

DNA Interaction and Oxidative Stress

FP-12 induces DNA damage through two primary mechanisms:

-

Direct alkylation: The enol ether group reacts with guanine residues at the N7 position, forming mutagenic adducts .

-

Reactive oxygen species (ROS) generation: The conjugated system facilitates electron transfer, producing hydroxyl radicals (- OH) that cause oxidative base modifications (e.g., 8-oxo-2'-deoxyguanosine) .

In human fibroblasts, FP-12 increases single-strand breaks (SSBs) by 3.5-fold and sister chromatid exchanges (SCEs) by 2.8-fold at 10 μM . Repair-deficient cells show 40% higher sensitivity, underscoring the role of base excision repair pathways in mitigating FP-12-induced damage .

Mutagenic Potency

FP-12 exhibits direct mutagenicity in Salmonella strains TA98 and TA100, with revertant counts reaching 1,200 colonies/μg (TA100, -S9) . Its potency surpasses formaldehyde by 300-fold and N-methyl-N-nitrosourea by 900-fold in mammalian cell assays . Structure-activity studies reveal that mutagenicity depends strictly on the conjugated pentadiene system; truncation to three double bonds reduces activity by 98% .

In Vivo Carcinogenicity Studies

Rodent Models

Mouse studies: Intraperitoneal injection of FP-12 (8.8 μM) in newborn ICR/MA mice induced hepatocellular carcinomas (67% incidence), lung adenomas (42%), and subcutaneous fibrosarcomas (25%) over 21 months .

Rat studies: Intrarectal administration in F344 rats (71 weeks) failed to produce colonic tumors, suggesting adult rodents possess detoxification mechanisms (e.g., glutathione-S-transferase) absent in neonates .

Table 2: Comparative Carcinogenicity of FP-12

| Model | Dose | Tumors Observed | Incidence |

|---|---|---|---|

| Newborn mice | 8.8 μM i.p. | Hepatocellular carcinoma | 67% |

| Lung adenoma | 42% | ||

| Adult rats | 20 μM i.r. | None | 0% |

Species-Specific Differences

The disparity between murine and rat outcomes highlights metabolic differences. Neonatal mice exhibit 80% lower hepatic glutathione (GSH) levels than adults, exacerbating FP-12 toxicity . In contrast, human colonic mucosa contains 15–20 μmol/g GSH, potentially neutralizing FP-12 at physiological concentrations .

Human Relevance and Epidemiological Data

Fecal Concentrations and Dietary Correlates

FP-12 is detectable in 70–90% of Western populations, with fecal concentrations ranging from 0.1–4.2 mg/kg . High-meat diets correlate with 2.3-fold higher FP-12 levels compared to vegetarian regimens, implicating heme iron as a precursor for bacterial synthesis .

Association with Colorectal Cancer (CRC)

Case-control studies show conflicting results:

-

Positive association: 2/22 CRC patients had mutagenic feces vs. 0/18 controls (p < 0.05) .

-

Null association: No difference in FP-12 levels between 150 CRC cases and matched controls in a meta-analysis .

The inconsistency may reflect FP-12's instability during sample storage or interaction with co-factors (e.g., bile acids) in tumorigenesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume